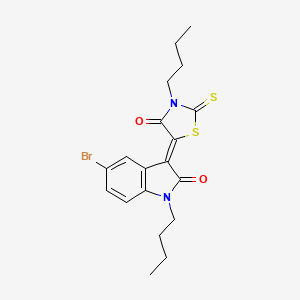![molecular formula C18H15N5S B12026233 4-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile CAS No. 586988-05-8](/img/structure/B12026233.png)
4-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[4-(プロプ-2-エン-1-イル)-5-(ピリジン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}メチル)ベンゾニトリルは、トリアゾール環、ピリジン環、ベンゾニトリル基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
4-({[4-(プロプ-2-エン-1-イル)-5-(ピリジン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}メチル)ベンゾニトリルの合成は、通常、複数段階の有機反応を伴います。一般的な経路には以下が含まれます。
トリアゾール環の形成: これは、ヒドラジン誘導体と適切なアルデヒドまたはケトンを含む環化反応によって達成できます。
ピリジン環の導入: ピリジン部分は、求核置換反応によって導入できます。
プロプ-2-エン-1-イル基の付加: このステップは、多くの場合、プロプ-2-エン-1-イルハライドを使用したアルキル化反応を伴います。
ベンゾニトリル基の形成: これは、適切なニトリル前駆体を含む求核芳香族置換反応によって合成できます。
工業生産方法
この化合物の工業生産は、収率と純度を最大化するように上記の合成ステップを最適化する必要があるでしょう。これには、触媒の使用、反応条件(温度、圧力)の制御、再結晶またはクロマトグラフィーなどの精製技術が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にプロプ-2-エン-1-イル基で酸化反応を起こし、エポキシドまたはアルデヒドを生成します。
還元: 還元反応は、ニトリル基を標的にし、それをアミンに変換することができます。
置換: トリアゾール環とピリジン環は、求電子置換反応または求核置換反応に参加できます。
一般的な試薬と条件
酸化: m-クロロ過安息香酸(m-CPBA)などの試薬をエポキシ化に使用します。
還元: 炭素上のパラジウム(Pd/C)または水素化アルミニウムリチウム(LiAlH4)を使用した水素化。
置換: 求電子置換にはハロゲン化剤、求核置換にはアミンまたはチオールなどの求核剤を使用します。
主要な生成物
酸化: エポキシド、アルデヒド。
還元: アミン。
置換: さまざまな置換トリアゾールまたはピリジン誘導体。
科学研究への応用
化学
化学において、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、さまざまな化学修飾を可能にし、新しい材料や触媒の開発において貴重なものです。
生物学と医学
生物学および医学研究では、4-({[4-(プロプ-2-エン-1-イル)-5-(ピリジン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}メチル)ベンゾニトリルは、治療薬としての可能性について調査されています。そのトリアゾール環とピリジン環は、さまざまな生物学的標的に作用することが知られており、特に抗菌剤および抗がん剤研究の分野において、創薬の候補となっています。
産業
産業的には、この化合物は、その安定性と反応性により、ポリマーやコーティングなどの高度な材料の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, 4-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is investigated for its potential as a therapeutic agent. Its triazole and pyridine rings are known to interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
この化合物が効果を発揮するメカニズムには、酵素や受容体などの特定の分子標的との相互作用が含まれます。トリアゾール環は、アミドの生体等価体として作用し、酵素活性を影響を与える可能性があり、一方、ピリジン環は、タンパク質中の芳香族アミノ酸とπ-π相互作用を行うことができます。これらの相互作用は、生物学的経路を調節し、治療効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- 4-({[4-(プロプ-2-エン-1-イル)-5-(ピリジン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}メチル)ベンズアミド
- 4-({[4-(プロプ-2-エン-1-イル)-5-(ピリジン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}メチル)ベンゼン
独自性
類似の化合物と比較して、4-({[4-(プロプ-2-エン-1-イル)-5-(ピリジン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}メチル)ベンゾニトリルは、ベンゾニトリル基が存在することが特徴です。この基は、生物学的標的への結合親和性を高め、化学的安定性を向上させる可能性があります。これにより、研究および産業におけるさまざまなアプリケーションにとって、より汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- 4-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide
- 4-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzene
Uniqueness
Compared to similar compounds, 4-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is unique due to the presence of the benzonitrile group, which can enhance its binding affinity to biological targets and improve its chemical stability. This makes it a more versatile compound for various applications in research and industry.
特性
CAS番号 |
586988-05-8 |
|---|---|
分子式 |
C18H15N5S |
分子量 |
333.4 g/mol |
IUPAC名 |
4-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C18H15N5S/c1-2-11-23-17(16-5-3-4-10-20-16)21-22-18(23)24-13-15-8-6-14(12-19)7-9-15/h2-10H,1,11,13H2 |
InChIキー |
IGQCBPAVJCDVGM-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C(=NN=C1SCC2=CC=C(C=C2)C#N)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid](/img/structure/B12026168.png)


![2-{(E)-[({[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12026206.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026212.png)

![N-(3,4-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12026228.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12026236.png)
![(3Z)-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12026240.png)

![3-bromo-N-[2-oxo-2-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12026264.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12026268.png)
